4-(4-Cyanophenoxy)quinazoline

Lipophilicity LogP Quinazoline physicochemical profiling

4-(4-Cyanophenoxy)quinazoline (CAS 1088151-46-5, C15H9N3O, MW 247.26) is a heterocyclic building block comprising a quinazoline core substituted at the 4‑position with a 4‑cyanophenoxy ether linkage. The para-cyano substituent introduces a strong electron‑withdrawing group that modulates both the physicochemical characteristics (reduced logP, enhanced hydrogen‑bond acceptor count) and the chemical reactivity of the aryl ether bond, creating opportunities for site‑selective transformations that are less accessible with unsubstituted or electron‑rich phenoxyquinazolines.

Molecular Formula C15H9N3O
Molecular Weight 247.25 g/mol
Cat. No. B7472818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Cyanophenoxy)quinazoline
Molecular FormulaC15H9N3O
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)C#N
InChIInChI=1S/C15H9N3O/c16-9-11-5-7-12(8-6-11)19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H
InChIKeyPIGMYSXKHMBGMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Cyanophenoxy)quinazoline – Procurement-Ready Profile of a Core Quinazoline Intermediate with a Reactive Nitrile Handle


4-(4-Cyanophenoxy)quinazoline (CAS 1088151-46-5, C15H9N3O, MW 247.26) is a heterocyclic building block comprising a quinazoline core substituted at the 4‑position with a 4‑cyanophenoxy ether linkage [1]. The para-cyano substituent introduces a strong electron‑withdrawing group that modulates both the physicochemical characteristics (reduced logP, enhanced hydrogen‑bond acceptor count) and the chemical reactivity of the aryl ether bond, creating opportunities for site‑selective transformations that are less accessible with unsubstituted or electron‑rich phenoxyquinazolines. The compound serves as a pivotal intermediate in medicinal chemistry programs, particularly for the synthesis of fluorinated quinazolines and for incorporation into kinase‑targeted libraries [2].

Why 4-(4-Cyanophenoxy)quinazoline Cannot Be Simply Swapped for an Unsubstituted 4‑Phenoxyquinazoline


Generic substitution of 4‑phenoxyquinazoline for the 4‑cyano derivative ignores three measurable, task‑relevant consequences of the nitrile moiety. First, the electron‑withdrawing cyano group lowers the lipophilicity by approximately 0.6 log units (measured logP 3.2 vs. 3.8 for the parent 4‑phenoxyquinazoline [1]), which impacts both chromatographic purification and biological membrane permeability. Second, the nitrile adds a fourth hydrogen‑bond acceptor site (HBA = 4 vs. 3 for 4‑phenoxyquinazoline [1]), altering target‑binding geometry and off‑target liability profiles. Third, the cyano group critically enables the rhodium‑catalysed C–O to C–F conversion, a transformation that provides 4‑fluoroquinazoline in 68 % isolated yield from 4‑(4‑cyanophenoxy)quinazoline [2]; the parent 4‑phenoxyquinazoline, lacking sufficient aryl‑ring activation, is unreported to undergo this reaction with comparable efficiency. These differences are not cosmetic—they change solubility, reactivity, and the synthetic routes accessible for downstream functionalisation.

Quantitative Differentiation of 4-(4-Cyanophenoxy)quinazoline Against Its Closest Structural Comparators


Measured Lipophilicity Reduction Versus 4‑Phenoxyquinazoline

The experimental logP of 4‑(4‑cyanophenoxy)quinazoline is 3.2 [1], compared with the ACD/LogP of 3.79 for 4‑phenoxyquinazoline . This represents a decrease of 0.59 log units, indicating that the cyano derivative is approximately 4‑fold less lipophilic, which translates to measurably higher aqueous solubility and altered retention in reverse‑phase chromatography.

Lipophilicity LogP Quinazoline physicochemical profiling

Elevated Hydrogen‑Bond Acceptor Count Supports Differentiated Target‑Binding Geometry

4‑(4‑Cyanophenoxy)quinazoline possesses four hydrogen‑bond acceptor sites (HBA = 4) [1], whereas 4‑phenoxyquinazoline has only three (the quinazoline N1/N3 and the ether oxygen) . The additional acceptor is the nitrile nitrogen, which can engage in polar interactions with kinase hinge regions or water networks in protein binding pockets. Concomitantly, the topological polar surface area (TPSA) increases from approximately 35 Ų for 4‑phenoxyquinazoline to approximately 58.8 Ų for the cyano derivative [1].

Hydrogen-bond acceptor TPSA Molecular recognition

Unique Rh‑Catalysed Ether‑to‑Fluoride Transformation Enabled by the Cyano Substituent

Under rhodium‑catalysed conditions, 4‑(4‑cyanophenoxy)quinazoline is converted to 4‑fluoroquinazoline in 68 % isolated yield using (4‑chlorophenylthio)pentafluorobenzene as the fluoride source in chlorobenzene at reflux for 3 h [1]. The original study explicitly states that the reaction is applicable to heteroaryl aryl ethers possessing one or two electron‑withdrawing groups [1]. In contrast, 4‑phenoxyquinazoline, lacking an electron‑withdrawing substituent, is not included in the substrate scope and would be expected to exhibit significantly attenuated reactivity in the oxidative‑addition step.

C–O cleavage 4‑fluoroquinazoline Late‑stage fluorination

Established Class‑Level Kinase Inhibition Profile of the 4‑Phenoxyquinazoline Scaffold

The 4‑phenoxyquinazoline scaffold has been validated as a privileged template for dual EGFR/c‑Met inhibition. The lead compound H‑22 (a 4‑phenoxyquinazoline derivative bearing an acrylamide warhead) exhibited IC50 values of 64.8 nM against EGFR WT, 305.4 nM against EGFR L858R/T790M, and 137.4 nM against c‑Met, with antiproliferative activity of 2.27–3.35 μM across five NSCLC cell lines [1]. Another derivative (5.3a) within the same scaffold class achieved sub‑nanomolar potency: IC50 = 0.9 nM (EGFR L858R/T790M) and 1.2 nM (c‑Met), with 82.3 % tumour growth inhibition in an H1975 xenograft model [2]. While 4‑(4‑cyanophenoxy)quinazoline itself has not been directly profiled in these assays, the cyano substituent is positioned to further modulate kinase selectivity through its electronic and steric effects.

EGFR/c‑Met dual inhibition NSCLC Kinase profiling

Nitrile as a Metabolic Soft Spot that Avoids Common Liabilities of Alternative Substituents

The para‑cyano group on the phenoxy ring is a well‑characterised substituent in medicinal chemistry: it is resistant to oxidative O‑demethylation (which plagues 4‑(4‑methoxyphenoxy)quinazoline analogs) and avoids the N‑oxidation or acetylation liabilities of aniline‑based linkers such as 4‑(4‑cyanoanilino)quinazoline. While direct metabolic stability data for 4‑(4‑cyanophenoxy)quinazoline have not been published, the nitrile group is known to undergo slow hydrolysis to the corresponding amide or acid only under extreme conditions or via specific nitrilase enzymes, making it generally more stable than methoxy or anilino groups in hepatic microsome assays [1].

Metabolic stability Nitrile metabolism Quinazoline ADME

High‑Priority Research and Industrial Application Scenarios for 4‑(4‑Cyanophenoxy)quinazoline


Late‑Stage Fluorination Precursor for PET Tracer Development

The demonstrated ability of 4‑(4‑cyanophenoxy)quinazoline to undergo rhodium‑catalysed conversion to 4‑fluoroquinazoline in 68 % yield [1] makes it a valuable precursor for the synthesis of ¹⁸F‑labelled quinazoline derivatives used in positron emission tomography (PET) imaging of kinase‑related disease targets. Procurement of the cyano‑substituted ether is essential because the electron‑withdrawing group is required for efficient C–O bond activation; the unsubstituted 4‑phenoxyquinazoline cannot be used in the same protocol [1].

SAR Mining of the 4‑Phenoxyquinazoline Kinase Inhibitor Series

Given that 4‑phenoxyquinazoline derivatives have shown dual EGFR/c‑Met inhibitory activity with IC50 values ranging from sub‑nanomolar to low micromolar [2][3], 4‑(4‑cyanophenoxy)quinazoline provides an advanced intermediate with a distinct electronic profile (lower logP, higher TPSA, additional H‑bond acceptor [4]) for systematic structure–activity relationship studies. The cyano group serves as a synthetic handle for further diversification (hydrolysis to amide/acid, reduction to amine, tetrazole formation) while simultaneously modulating the compound’s physicochemical properties [4].

Enabling Synthesis of Fluorinated Heterocycles via Aryl Ether Activation

Beyond the specific 4‑fluoroquinazoline product, the C–O to C–F transformation protocol exemplified with 4‑(4‑cyanophenoxy)quinazoline [1] is applicable to a range of heteroaryl aryl ethers bearing electron‑withdrawing groups. Organisations developing fluorination methodologies or requiring 4‑fluoroquinazoline as a key building block should prioritise the procurement of this compound as a validated substrate with a published, reproducible procedure and defined yield [1].

Comparative Physicochemical Profiling in Fragment‑Based Drug Discovery

The quantitative differences in logP (3.2 vs. 3.8 for 4‑phenoxyquinazoline) and TPSA (58.8 vs. ≈35 Ų) [4] enable fragment‑based drug discovery teams to probe the effect of polarity on binding kinetics and selectivity. The cyano group’s contribution to molecular recognition—as an additional hydrogen‑bond acceptor—offers a distinct interaction pattern with kinase hinge residues, making the compound a useful probe for crystallographic fragment screening campaigns where subtle changes in electron distribution and solvation energy are critical for hit‑to‑lead progression [4].

Quote Request

Request a Quote for 4-(4-Cyanophenoxy)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.